Cas no 830-81-9 (1-Naphthyl acetate)

1-Naphthyl acetate structure
1-Naphthyl acetate structure
Product Name:1-Naphthyl acetate
CAS No:830-81-9
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00003922
CID:40034
PubChem ID:24897679
Update Time:2024-10-27

1-Naphthyl acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Acetoxynaphthalene
    • 1-Naphthyl acetate
    • a-Naphthylacetate
    • Acetic Acid 1-Naphthyl Ester
    • 1-Naphthalenol,acetate (9CI)
    • 1-Naphthol, acetate (6CI,8CI)
    • NSC 9846
    • Naphthalen-1-yl acetate
    • a-Acetoxynaphthalene
    • a-Naphthol acetate
    • 1-Naphthylacetate
    • a-Naphthyl acetate
    • α-Napthyl acetate
    • alpha-Naphthyl acetate
    • 1-Naphthol, acetate
    • Naphthyl acetate
    • Naphthalene, 1-acetoxy-
    • 1-NAPHTHALENOL, ACETATE
    • 1-Naphthalenol, 1-acetate
    • alpha-Naphthol acetate
    • alpha-Acetoxynaphthalene
    • .alpha.-Naphthyl acetate
    • VGKONPUVOVVNSU-UHFFFAOYSA-N
    • Q63395404
    • 1-Naphthyl a
    • Naphthalenol, acetate
    • Acetic acid 1-
    • 1-Naphthalenol, acetate (9CI)
    • 1-Naphthol, acetate (6CI, 8CI)
    • 1-Naphthalen-1-yl acetate
    • α-Acetoxynaphthalene
    • α-Naphthol acetate
    • α-Naphthyl acetate
    • 830-81-9
    • s4804
    • HY-W016188
    • A864310
    • AI3-17246
    • SCHEMBL76633
    • A0037
    • CHEMBL2286101
    • NSC-9846
    • NSC9846
    • AS-57933
    • BRN 2046403
    • NS00042934
    • 29692-55-5
    • EINECS 212-599-8
    • acetic acid naphthalen-1-yl ester
    • D88202
    • AKOS002260828
    • ALPHA-NAPHTHYLACETATE
    • J-504154
    • MFCD00003922
    • CS-W016904
    • 1-Naphthyl acetate, >=98% (C)
    • CCG-266476
    • FT-0608119
    • DTXSID00870785
    • DA-49184
    • STL303723
    • MDL: MFCD00003922
    • Inchi: 1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
    • InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 2046403

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless needle crystal
  • Density: 1.1032 (rough estimate)
  • Melting Point: 44.0 to 47.0 deg-C
  • Boiling Point: 118°C/1mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.6010 (estimate)
  • Solubility: dioxane: 0.1 g/mL, clear, colorless
  • PSA: 26.30000
  • LogP: 2.76510
  • Sensitiveness: Moisture Sensitive
  • Solubility: Soluble in ethanol and ether, insoluble in water.

1-Naphthyl acetate Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 41
  • Safety Instruction: S26-S39-S24/25-S22-S45-S36/37-S16
  • FLUKA BRAND F CODES:10-21
  • RTECS:QL2975500
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:−20°C
  • Risk Phrases:R41

1-Naphthyl acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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1-Naphthyl acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel naphthyl based 1,2,4-trioxanes: Synthesis and in-vivo efficacy in the Plasmodium yoelii nigeriensis in Swiss mice
Karnatak, Manvika; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 51,

Production Method 2

Reaction Conditions
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
Reference
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

Production Method 3

Reaction Conditions
1.1 Catalysts: 2,2′:6′,2′′-Terpyridine ,  Cobalt(II) acetylacetonate Solvents: Dimethyl sulfoxide ;  5 bar, rt; 18 h, 5 bar, 120 °C
Reference
Cobalt-catalyzed carbonylative acetylation of phenols
An, Da-Lie; et al, Journal of Catalysis, 2023, 421, 194-197

Production Method 4

Reaction Conditions
1.1 Catalysts: Titania ,  Sulfate Solvents: Acetic anhydride ;  35 min, rt
Reference
TiO2/SO42-, a convenient and efficient catalyst for desilylation-acetylation of trimethylsilyl ethers with acetic anhydride
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (2), 98-100

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, 30 - 35 °C
Reference
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Production Method 6

Reaction Conditions
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
Reference
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium trifluoroacetate ,  4-[Bis(1,1-dimethylethyl)phosphino]-9-[3,5-bis(trifluoromethyl)phenyl]acridine Solvents: Dimethylacetamide ;  36 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

Production Method 8

Reaction Conditions
1.1 Reagents: Carbon dioxide Solvents: Diglyme ;  8 h, 35 °C
Reference
CO2-Promoted Direct Acylation of Amines and Phenols by the Activation of Inert Thioacid Salts
Wang, Huan; et al, ChemSusChem, 2022, 15(10),

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium nitrate Solvents: Trifluoroacetic acid ;  14 h, rt
Reference
Metal-free, Direct Acetoxylation of Arenes
Hong Nguyen, Thi Anh; et al, Organic Letters, 2021, 23(21), 8127-8131

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water
Reference
A one-pot electro oxidative nuclear and side chain acetoxylation of aromatic compounds at platinum electrode
Srivastav, Manish K.; et al, Oriental Journal of Chemistry, 2010, 26(1), 61-68

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Reference
Construction of polycyclic compounds by cyclocarbonylation. Part 5. Synthesis of benzofurans and benzothiophenes by palladium catalyzed cyclocarbonylation of 3-furylallyl and 3-thienylallyl acetates
Iwasaki, Masakazu; et al, Tetrahedron Letters, 1989, 30(1), 95-8

Production Method 12

Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
Reference
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
Reference
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

Production Method 14

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
Reference
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

Production Method 15

Reaction Conditions
1.1 Catalysts: Titania ;  25 min, 25 °C
Reference
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Reference
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

Production Method 17

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ;  15 s, rt
Reference
Highly efficient cobalt (II) catalyzed O-acylation of alcohols and phenols under solvent-free conditions
Mulla, Shafeek A. R.; et al, Open Journal of Synthesis Theory and Applications, 2012, 1(3), 31-35

Production Method 18

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
Reference
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; et al, Green Chemistry, 2022, 24(24), 9763-9771

Production Method 19

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt; 5 - 15 min, rt
Reference
Synthesis and antibacterial activity of 1-naphthyl ethers and esters
Pawar Nilesh, S.; et al, Research Journal of Chemistry and Environment, 2013, 17(2), 25-29

Production Method 20

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Reference
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Production Method 21

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  60 min, rt
Reference
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Production Method 22

Reaction Conditions
1.1 Solvents: Acetic anhydride ,  1,4-Dioxane
Reference
Acetylation of polymer supported phenoxides by acetic anhydride in nonaqueous medium
Ram, B.; et al, Indian Journal of Chemistry, 1988, (7),

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
Reference
Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

Production Method 24

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  9-[3,5-Bis(trifluoromethyl)phenyl]-4-(diphenylphosphino)acridine Solvents: Dimethylacetamide ;  24 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

Production Method 25

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; rt; 5 min, rt
Reference
A TFAA-H3PO4-mediated direct, metal-free and high-speed synthesis of aryl carboxylate esters from phenols
Kankanala, Kavitha; et al, Journal of Fluorine Chemistry, 2009, 130(5), 505-508

Production Method 26

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  8 h, 80 °C
Reference
Copper-Catalyzed Acetylation of Electron-Rich Phenols and Anilines
Zhang, Jieyu; et al, Synlett, 2019, 30(6), 726-730

Production Method 27

Reaction Conditions
1.1 Catalysts: Ferric sulfate hydrate Solvents: 1,2-Dichloroethane ;  rt; rt → reflux; 2 h, reflux
Reference
Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O)
Li, Lingjun; et al, Canadian Journal of Chemistry, 2005, 83(8), 1120-1123

Production Method 28

Reaction Conditions
1.1 Catalysts: Triethylamine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  60 atm, 160 °C
Reference
Carbon Monoxide
Chatani, Naoto; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 29

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
Reference
Palladium(II) Chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 30

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide
Reference
P2O5/SiO2 as an efficient reagent for esterification of phenols in dry media
Eshghi, Hossien; et al, Synthetic Communications, 2001, 31(5), 771-774

Production Method 31

Reaction Conditions
Reference
Alkylaluminum compounds. XXX. Competitive reaction mechanisms between 1,4-quinone and trialkylaluminum compounds
Alberola, A.; et al, Anales de Quimica, 1982, 78(2), 175-9

1-Naphthyl acetate Raw materials

1-Naphthyl acetate Preparation Products

1-Naphthyl acetate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:830-81-9)1-Acetoxynaphthalene
Order Number:LE5172;LE16709
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:830-81-9)1-Naphthyl acetate
Order Number:A864310
Stock Status:in Stock
Quantity:500g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):557.0/226.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-81-9)1-Acetoxynaphthalene
LE5172;LE16709
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:830-81-9)1-Naphthyl acetate
A864310
Purity:99%/99%
Quantity:500g/25g
Price ($):557.0/226.0
Email